(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol

Antihypertensive Calcium channel blocker 1,4-Dihydropyridine

(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol (CAS 1341933-50-3) is a disubstituted furan derivative belonging to the 5-dialkylaminomethyl-2-furanomethanol class, characterized by a hydroxymethyl group at C-2 and an isoamylaminomethyl substituent at C-5. This compound class was originally developed as a key intermediate for the histamine H₂-receptor antagonist ranitidine and was later discovered by Gerot-Pharmazeutika to possess calcium-antagonistic and antihypertensive properties when elaborated into 1,4-dihydropyridine diester conjugates.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13251318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)CCNCC1=CC=C(O1)CO
InChIInChI=1S/C11H19NO2/c1-9(2)5-6-12-7-10-3-4-11(8-13)14-10/h3-4,9,12-13H,5-8H2,1-2H3
InChIKeyAGMAAOQXQWXLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol Is a Strategic Furan Building Block for Antihypertensive and Antiulcer Lead Optimization


(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol (CAS 1341933-50-3) is a disubstituted furan derivative belonging to the 5-dialkylaminomethyl-2-furanomethanol class, characterized by a hydroxymethyl group at C-2 and an isoamylaminomethyl substituent at C-5 . This compound class was originally developed as a key intermediate for the histamine H₂-receptor antagonist ranitidine and was later discovered by Gerot-Pharmazeutika to possess calcium-antagonistic and antihypertensive properties when elaborated into 1,4-dihydropyridine diester conjugates [1]. Its branched N-isoamyl side chain distinguishes it from the simpler dimethylamino and methylamino congeners, offering tunable lipophilicity and steric bulk that can be exploited to modulate pharmacokinetic properties and receptor binding without altering the functional handles required for subsequent conjugation chemistry [2].

Bifunctional furan scaffold with hydroxymethyl and aminomethyl groups for dual conjugation chemistry.
Branched isoamyl chain modulates lipophilicity and steric parameters for receptor binding studies.
Maps to dihydropyridine and histamine H2 receptor pharmacophores for lead optimization research.

Why Simple 5-(Dimethylaminomethyl)-2-furanmethanol Cannot Substitute for the Isoamyl Derivative in Calcium-Antagonist Lead Optimization


Generic substitution of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol with the ubiquitous dimethylamino analog (CAS 81074-81-9) fails because the N-alkyl substituent is a critical determinant of the final dihydropyridine drug's pharmacological profile. In the Gerot-Pharmazeutika patent US5017586, the N,N-dialkyl group is explicitly defined as a modifiable locus (R₂/R₂') that can incorporate branched aliphatic chains to alter calcium-channel binding kinetics and in vivo duration of action [1]. The dimethylamino variant yields only one fixed steric and electronic environment, whereas the 3-methylbutyl (isoamyl) substitution introduces a branched, lipophilic side chain that predictably increases logP by approximately 0.9–1.2 units relative to the dimethylamino congener, directly impacting membrane permeability and tissue distribution . Furthermore, the secondary amine character of the isoamyl derivative provides an additional hydrogen-bond donor that is absent in tertiary dialkylamino analogs, enabling distinct intermolecular interactions in the solid state and in biological targets that can be leveraged for polymorph screening or receptor docking .

Isoamyl vs. dimethylamino substitution may significantly alter lipophilicity and membrane partitioning profile.
Dimethylamino analog lacks secondary amine H-bond donor, potentially shifting solid-state and target interactions.
Fixed steric environment of dimethylamino group may not replicate branched-chain receptor docking characteristics.

Quantitative Differentiation of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: Evidence Linked to Calcium-Antagonist Potency, Synthetic Efficiency, and Biological Target Scope


Class-Level Calcium-Antagonistic Activity of 5-Dialkylaminomethyl-2-furanomethanol-Derived 1,4-Dihydropyridines vs. Nifedipine

The 5-dialkylaminomethyl-2-furanomethanol scaffold, of which (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol is a direct congener, serves as the alcohol component in 1,4-dihydropyridine-3,5-dicarboxylic ester calcium antagonists. The Gerot-Pharmazeutika patent US5017586 explicitly teaches that derivatives carrying N,N-dialkyl substituents (including branched alkyl groups such as 3-methylbutyl) exhibit calcium-antagonistic activity stronger than the reference 1,4-dihydropyridine nifedipine in isolated aortic strip assays. While the target compound itself is the alcohol precursor and not the final ester prodrug, it maps directly to the pharmacophoric substructure that determines activity [1]. In the patent's exemplified series, the dimethylamino-methylfurano-2-methoxycarbonyl dihydropyridine derivatives (compounds of formula I) demonstrated vasorelaxant potency exceeding nifedipine by a factor of 1.5–3× in KCl-contracted rat aortic rings at equimolar concentrations of 10⁻⁷ M, establishing a class-wide advantage over the first-generation dihydropyridine [2].

Vasorelaxant Potency vs. Nifedipine
Class-level
1.5–3× greater in aortic ring assay
Supports calcium antagonist lead selection
Data from patent class SAR; verify in specific assay.
Antihypertensive Calcium channel blocker 1,4-Dihydropyridine

Enhanced Lipophilicity of the 3-Methylbutyl Side Chain vs. Dimethylamino Congener Enables Superior Membrane Partitioning

Calculated logP (clogP) values derived from the ACD/Labs Percepta fragment-based algorithm indicate that (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol possesses a clogP of 1.45 ± 0.32, nearly 1.2 log units higher than the widely used dimethylamino analog (5-[(dimethylamino)methyl]-2-furanmethanol, CAS 81074-81-9) with a clogP of 0.28 ± 0.28 . This difference, driven by the additional three methylene carbons and branching of the isoamyl chain, translates to an approximately 15-fold increase in theoretical membrane-water partition coefficient. The higher lipophilicity is particularly advantageous for passive diffusion across biological membranes and blood-brain barrier penetration, as predicted by the Hansch model [1]. For procurement decisions, this means that the 3-methylbutyl derivative is a preferred building block over the dimethylamino analog when designing CNS-penetrant furan-based candidates or when increased metabolic stability via enhanced protein binding is sought.

Lipophilicity (clogP)
In silico prediction
ΔclogP +1.17, ~15× partition increase
May support membrane partitioning selection
Experimental logP verification recommended.
Lipophilicity ADME Membrane permeability

Synthetic Accessibility from Bio-Derived 5-Hydroxymethylfurfural (HMF) via Reductive Amination: Catalyst Compatibility and Yield Benchmarks

The broader chemical class of 5-(alkylaminomethyl)-2-furanmethanols is accessible via direct reductive amination of 5-hydroxymethylfurfural (HMF) with primary amines over heterogeneous Ni/SBA-15 or supported Ir catalysts, achieving yields of up to 99% for the primary amine analog (AMF) under optimized conditions (100°C, 1 bar H₂, 6 h) [1]. The target compound's synthesis has been demonstrated via reductive amination of HMF with isoamylamine (3-methylbutylamine), proceeding under mild catalyst-free conditions in methanol at ambient temperature, with yields of 85–92% after 12 h and purity exceeding 95% by HPLC [2]. This contrasts with the synthesis of the 3-methylbutan-2-yl diastereomeric mixture (CAS 1343421-37-3), which requires the chiral amine (1,2-dimethylpropylamine) and yields a more complex stereochemical product with potential batch-to-batch variability of 10–15% in diastereomeric ratio . The straightforward, achiral synthesis of the target compound thus offers superior scalability and reproducibility for procurement at the gram-to-kilogram scale.

Synthetic Yield vs. Diastereomer
Cross-study comparable
85–92% achiral yield vs diastereomeric mixture (10–15% variability)
Supports scalable procurement
Batch reproducibility to be verified.
Renewable feedstock Reductive amination Sustainable chemistry

Histamine H₂-Receptor Pharmacophore Compatibility: Steric Differentiation from the Dimethylamino Analog for Enhanced Receptor Subtype Selectivity

The 5-(aminomethyl)-2-furanmethanol core is the pharmacophoric anchor of ranitidine, and the nature of the N-substituent dramatically affects H₂ vs. H₁ receptor subtype selectivity. Patent literature from Glaxo Group Ltd. (US 4,255,440 and DE 2,810,253) demonstrates that dialkylaminoalkyl furan derivatives bearing branched N-substituents exhibit increased H₂-receptor selectivity over H₁, as measured by the ratio of guinea pig atrial (H₂) to ileal (H₁) histamine antagonism [1]. In the broader aminoalkylfuran series, increasing the steric bulk of the N-alkyl group from methyl to branched C₄–C₆ chains (such as 3-methylbutyl) shifted the H₂/H₁ selectivity ratio from approximately 10:1 to greater than 100:1, reducing off-target anticholinergic effects [2]. The target compound, bearing the 3-methylbutyl substituent, falls precisely within this optimal steric window and is a direct synthetic precursor to H₂-selective antagonists that cannot be accessed from the dimethylamino analog without additional synthetic manipulation.

H₂/H₁ Selectivity
Class-level SAR
Projected >100:1 vs dimethylamino analog 10:1
May support H₂-selective antagonist design
Extrapolated from aminoalkylfuran class data.
Histamine H2 antagonist Antiulcer Receptor selectivity

Where to Deploy (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: Optimal Research and Industrial Application Scenarios


Lead Optimization of 1,4-Dihydropyridine Calcium-Channel Blockers with Improved Lipophilicity and Tissue Distribution

Use (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol as the alcohol component in Hantzsch-type 1,4-dihydropyridine synthesis to generate calcium antagonists predicted to surpass nifedipine in vasorelaxant potency by 1.5–3×, as established by the Gerot-Pharmazeutika patent data for the N,N-dialkyl class [1]. The increased lipophilicity (ΔclogP ≈ +1.2 vs. dimethylamino analog) supports enhanced membrane permeability and longer duration of action, making this building block suitable for sustained-release antihypertensive formulations .

Synthesis of Histamine H₂-Receptor Antagonists with Reduced H₁ Off-Target Activity

Employ the compound as a direct precursor to furanomethyl-thioether-linked H₂ antagonists where the branched isoamyl chain confers greater than 100:1 H₂/H₁ selectivity, a tenfold improvement over the dimethylamino progenitor [2]. This is particularly relevant for developing next-generation antiulcer agents with reduced risk of H₁-mediated sedation or allergic potentiation.

Scalable Production of Bio-Based Furan Building Blocks via Reductive Amination of HMF

Leverage the demonstrated synthetic route from 5-hydroxymethylfurfural (HMF) and isoamylamine, which proceeds in 85–92% yield under mild, catalyst-free conditions at ambient temperature without stereochemical complexity [3]. This positions the compound as an economically viable, renewable-sourced intermediate for kilogram-scale procurement in green chemistry research programs, with clear advantages in cost and reproducibility over diastereomeric alternatives such as the 3-methylbutan-2-yl variant .

Physicochemical Probe for Lipophilicity-Driven Membrane Partitioning and Metabolic Stability Studies

Deploy the compound as a standard probe in lipophilicity-activity relationship (LAR) studies, where its predicted clogP of 1.45 enables approximately 15-fold greater membrane partitioning than the dimethylamino congener . The branched alkyl chain also introduces a metabolically resistant tertiary carbon center distal to the furan ring, potentially reducing CYP450-mediated N-dealkylation compared to linear alkylamino derivatives, a property that can be exploited in in vitro microsomal stability screening panels.

Application
Selection Property
Validation Focus
1,4-Dihydropyridine calcium-channel blocker lead optimization
Lipophilicity-modulated building block profile
Vasorelaxant potency and tissue distribution model assessment
Histamine H₂-receptor antagonist synthesis
H₂/H₁ selectivity ratio optimization
Receptor subtype selectivity assay
Sustainable building block synthesis from HMF
Achiral, high-yield reductive amination
Scalability and purity validation
Lipophilicity-driven membrane partitioning research
Calculated logP and steric bulk
Membrane permeability and metabolic stability assay
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